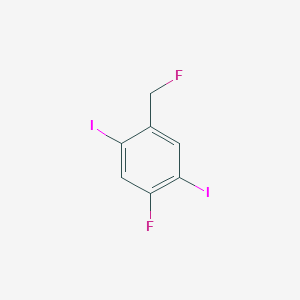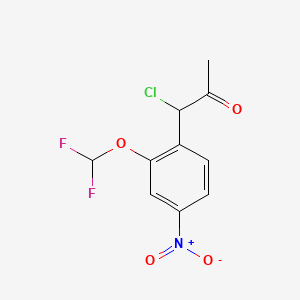
1-Chloro-1-(2-(difluoromethoxy)-4-nitrophenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(2-(difluoromethoxy)-4-nitrophenyl)propan-2-one is an organic compound with the molecular formula C10H9ClF2NO4 This compound is characterized by the presence of a chloro group, a difluoromethoxy group, and a nitrophenyl group attached to a propan-2-one backbone
准备方法
The synthesis of 1-Chloro-1-(2-(difluoromethoxy)-4-nitrophenyl)propan-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(difluoromethoxy)-4-nitrophenyl derivatives.
Formation of Propan-2-one Backbone: The propan-2-one backbone is introduced through reactions involving acetone or other suitable ketones under controlled conditions.
Reaction Conditions: The reactions are typically carried out under anhydrous conditions and may require the use of catalysts or specific solvents to achieve high yields and purity.
Industrial production methods may involve optimization of these steps to ensure scalability, cost-effectiveness, and environmental safety.
化学反应分析
1-Chloro-1-(2-(difluoromethoxy)-4-nitrophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
科学研究应用
1-Chloro-1-(2-(difluoromethoxy)-4-nitrophenyl)propan-2-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It finds applications in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 1-Chloro-1-(2-(difluoromethoxy)-4-nitrophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.
The exact mechanism of action depends on the specific application and the biological system being studied.
相似化合物的比较
1-Chloro-1-(2-(difluoromethoxy)-4-nitrophenyl)propan-2-one can be compared with similar compounds to highlight its uniqueness:
1-Chloro-1-(2-(difluoromethoxy)-6-hydroxyphenyl)propan-2-one: This compound differs by the presence of a hydroxy group instead of a nitro group, leading to different chemical reactivity and biological activity.
1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one: The presence of a difluoromethyl group instead of a nitro group results in distinct physical and chemical properties.
These comparisons help in understanding the specific attributes and potential advantages of this compound in various applications.
属性
分子式 |
C10H8ClF2NO4 |
|---|---|
分子量 |
279.62 g/mol |
IUPAC 名称 |
1-chloro-1-[2-(difluoromethoxy)-4-nitrophenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF2NO4/c1-5(15)9(11)7-3-2-6(14(16)17)4-8(7)18-10(12)13/h2-4,9-10H,1H3 |
InChI 键 |
HMZPITWRQOAQBR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])OC(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


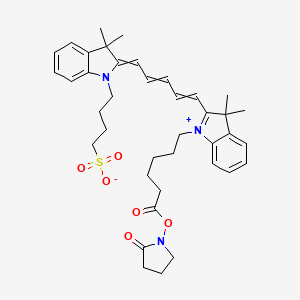

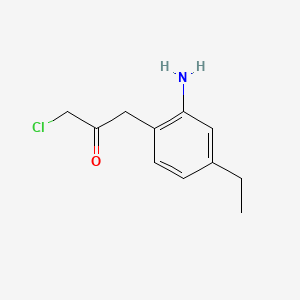
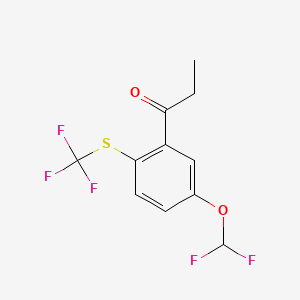
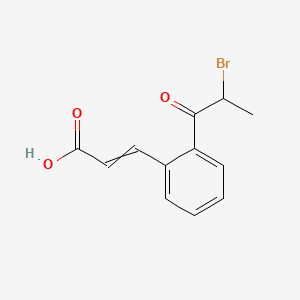
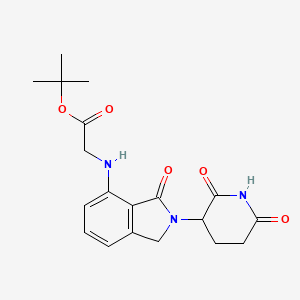


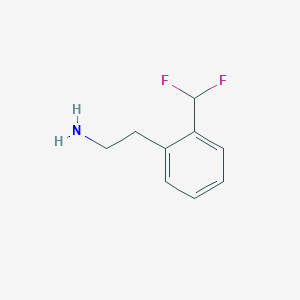


![2-[4-(Benzylamino)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14061961.png)

